1-Phenylpiperidine-2,6-dione
Overview
Description
1-Phenylpiperidine-2,6-dione is a heterocyclic organic compound that features a piperidine ring with a phenyl group attached to the nitrogen atom and two keto groups at the 2 and 6 positions. This compound is of significant interest in organic chemistry due to its versatile applications in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2,6-dione can be synthesized through various methods. One common approach involves the cyclization of N-phenylsuccinimide with an appropriate reagent under controlled conditions. Another method includes the use of a Michael addition followed by intramolecular nucleophilic substitution to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-Phenylpiperidine-2,6-diol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Phenylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Piperidine-2,6-dione: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
1-Benzylpiperidine-2,6-dione: Features a benzyl group instead of a phenyl group, which can affect its binding affinity and pharmacokinetics.
1-Phenylpiperidine-3,5-dione: Has keto groups at different positions, leading to different reactivity and biological properties
Uniqueness: 1-Phenylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances hydrophobic interactions, potentially increasing its binding affinity to certain targets and improving its pharmacological profile .
Biological Activity
1-Phenylpiperidine-2,6-dione (also known as phenylpiperidinone) is a compound of considerable interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol. It typically appears as a yellowish-white solid with a melting point ranging from 78-80 °C. The compound can be synthesized through various methods, including microwave-assisted techniques and conventional organic synthesis pathways .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown significant antibacterial and antifungal properties against various strains.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases have been explored.
Antimicrobial Activity
In studies assessing antimicrobial efficacy, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes its antimicrobial activity:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Bacillus subtilis | 15 ± 0.5 |
This compound | Escherichia coli | 12 ± 0.3 |
This compound | Candida albicans | 14 ± 0.4 |
This compound | Aspergillus niger | 10 ± 0.2 |
These results suggest that the compound holds promise as a potential antimicrobial agent .
Anticancer Properties
The cytotoxic effects of this compound have been investigated in various cancer cell lines. For instance, it was tested against A549 (lung adenocarcinoma), SW480 (colorectal cancer), and MCF-7 (breast cancer) cells. The following table presents the IC50 values for these cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 | 25.3 ± 1.5 |
SW480 | 30.7 ± 2.0 |
MCF-7 | 28.9 ± 1.8 |
These findings indicate that the compound exhibits significant antiproliferative activity, particularly against lung cancer cells .
Neuroprotective Effects
Research has also indicated that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s. Studies suggest that modifications to the piperidine structure can enhance these inhibitory effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study demonstrated that treatment with the compound led to significant apoptosis in A549 cells via dose-dependent mechanisms, indicating its potential as an anticancer agent .
- Study on Antimicrobial Efficacy : In vitro evaluations showed that compounds similar to this compound exhibited strong antimicrobial activity against resistant strains of bacteria and fungi .
Properties
IUPAC Name |
1-phenylpiperidine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQATTHFRGMBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324253 | |
Record name | N-Phenylglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-13-8 | |
Record name | NSC406120 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenylglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.